![molecular formula C14H13N3O B6420330 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17321-45-8](/img/structure/B6420330.png)
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Overview
Description
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, also known as DMPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. DMPP is a type of heterocyclic compound, which is a ring-shaped molecule composed of different elements, and is composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. DMPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied as a potential drug candidate for the treatment of various diseases and conditions, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In pharmacology, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential as a novel therapeutic agent for the treatment of cardiovascular diseases. In biochemistry, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential as an enzyme inhibitor and for its ability to modulate certain biochemical pathways.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not fully understood. However, it is believed that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol acts by modulating the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may also act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol are not fully understood. However, it has been shown to modulate the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been shown to possess antioxidant activity and may therefore be beneficial in the prevention of certain diseases and conditions.
Advantages and Limitations for Lab Experiments
The use of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in laboratory experiments has several advantages. 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is relatively non-toxic and has been shown to possess antioxidant activity. However, the use of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in laboratory experiments also has certain limitations. For example, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not soluble in organic solvents and is not stable in acidic or basic solutions.
Future Directions
The potential applications of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol are vast and the compound has been studied for its potential use in various scientific fields. In the future, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of novel therapeutic agents for the treatment of various diseases and conditions. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new enzyme inhibitors and in the modulation of certain biochemical pathways. Furthermore, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new antioxidants and in the prevention of certain diseases and conditions. Finally, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new imaging agents and in the diagnosis of certain diseases and conditions.
Synthesis Methods
The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be achieved through the reaction of 4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and dimethylformamide. This reaction is conducted in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is conducted at elevated temperatures (100-120°C) and can be completed in several hours.
properties
IUPAC Name |
3,6-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJOBJTYOMSLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321228, DTXSID201169479 | |
Record name | F0901-6858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
CAS RN |
17321-45-8, 1217-64-7 | |
Record name | 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17321-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC372125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0901-6858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.